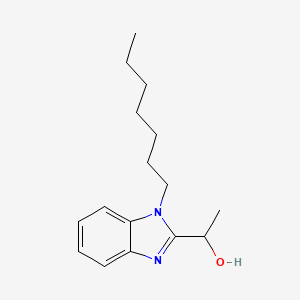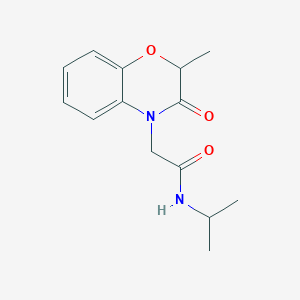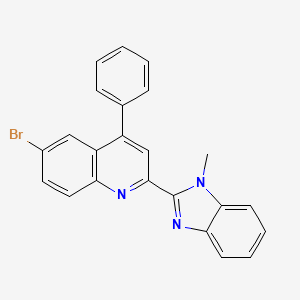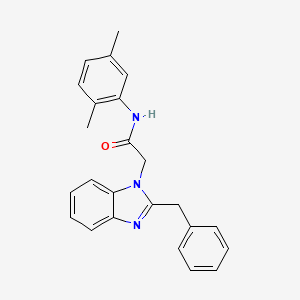![molecular formula C14H16FN5OS B11119357 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11119357.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety linked to a thiadiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylpiperazine with an appropriate acylating agent to introduce the acetamide group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols[5][5].
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist at specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of a fluorophenyl group, a piperazine ring, and a thiadiazole moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the thiadiazole ring can contribute to its stability and reactivity .
Properties
Molecular Formula |
C14H16FN5OS |
|---|---|
Molecular Weight |
321.38 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H16FN5OS/c15-11-1-3-12(4-2-11)20-7-5-19(6-8-20)9-13(21)17-14-18-16-10-22-14/h1-4,10H,5-9H2,(H,17,18,21) |
InChI Key |
MUSLVCNXDAJSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11119277.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide](/img/structure/B11119278.png)
![N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11119284.png)
![N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11119286.png)

![6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11119302.png)
![Ethyl 4-(4-fluorophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119306.png)
![N-(2-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11119312.png)



![N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11119342.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl acetate](/img/structure/B11119344.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11119347.png)
